8,9-dihydropyrido[1,2-a]indol-6(7H)-one
Overview
Description
8,9-dihydropyrido[1,2-a]indol-6(7H)-one is an important scaffold found in many biologically active compounds . It is a core motif in ubiquitous biologically active alkaloids .
Synthesis Analysis
The synthesis of 8,9-dihydropyrido[1,2-a]indol-6(7H)-one can be achieved through various methods. One such method involves the use of a gold-catalyzed cycloisomerization of N-1,3-disubstituted allenyl indoles . Another method involves the use of a palladium-catalyzed asymmetric annulative allylic alkylation reaction of 2-[(1H-indol-2-yl)methyl]malonates with (E)-but-2-ene-1,4-diyl dicarbonates .Chemical Reactions Analysis
The chemical reactions involving 8,9-dihydropyrido[1,2-a]indol-6(7H)-one are quite complex. For instance, an N-heterocyclic carbene (NHC)-catalyzed enantioselective [3 + 3] annulation of 2-bromoenals with 2-amino-1H-indoles has been developed .Scientific Research Applications
Synthesis Techniques
8,9-Dihydropyrido[1,2-a]indol-6(7H)-one has been synthesized through various techniques, each with its unique features. For instance, a one-pot sequential process has been established for preparing this scaffold, involving Michael-hemiaminalization-oxidation reactions under mild conditions, providing a convenient and efficient synthesis route (Biswas et al., 2019). Additionally, a diastereoselective preparation of 7,8,9-trisubstituted derivatives of this compound has been achieved through a reductive cycloaromatization–lactamization sequence, offering diverse functionalization possibilities (Srivastava et al., 2015).
Chemical Properties and Reactions
The molecule's chemistry is diverse, with studies showing the possibility of creating dihalogenated 6,9-dihydropyrido[1,2-a]indoles through cascade iodocyclization, suggesting its suitability for further functional group diversification via palladium-catalyzed coupling reactions (Wang et al., 2016). The structure of 8,9-dihydropyrido[1,2-a]indol-6(7H)-one also facilitates its use in the synthesis of alkaloids, as demonstrated in the enantioselective synthesis of multiple alkaloid frameworks (Pritchett et al., 2016).
Future Directions
properties
IUPAC Name |
8,9-dihydro-7H-pyrido[1,2-a]indol-6-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO/c14-12-7-3-5-10-8-9-4-1-2-6-11(9)13(10)12/h1-2,4,6,8H,3,5,7H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLPLVGUCKRNQLP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC3=CC=CC=C3N2C(=O)C1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30454618 | |
Record name | 8,9-dihydropyrido[1,2-a]indol-6(7H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30454618 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
91486-93-0 | |
Record name | 8,9-dihydropyrido[1,2-a]indol-6(7H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30454618 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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